molecular formula C25H37NO4 B020994 Salmeterol-d3 CAS No. 497063-94-2

Salmeterol-d3

Katalognummer: B020994
CAS-Nummer: 497063-94-2
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: GIIZNNXWQWCKIB-LPUTUNIKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salmeterol-d3 (C25H34D3NO4; MW 418.58) is a deuterium-labeled analog of salmeterol, a long-acting β2-adrenoceptor agonist (LABA) used primarily in asthma and chronic obstructive pulmonary disease (COPD). The deuterium substitution occurs at the 3-hydroxymethyl (D2) and α-position (D1), enhancing its utility in pharmacokinetic and metabolic studies by reducing metabolic degradation and improving detection sensitivity in mass spectrometry . It is commercially available as a high-purity reference standard (99.88%) for analytical applications, such as quantifying β-agonist residues in food and biological samples .

Vorbereitungsmethoden

Synthetic Strategies for Salmeterol-d3

Retrosynthetic Analysis and Key Intermediates

The synthesis of this compound builds on established routes for non-deuterated salmeterol, with modifications to introduce deuterium at specific positions. Retrosynthetic disconnection reveals two primary fragments:

  • The deuterated salicyl alcohol core : Generated via asymmetric reduction of a ketone precursor using deuterated reagents.

  • The 6-(4-phenylbutoxy)hexylamine side chain : Synthesized through alkylation and amination steps, with deuterium introduced via isotopic exchange or deuterated starting materials .

The CN105884625A patent outlines a four-step synthesis for R-salmeterol, which serves as a template for the deuterated variant . Key intermediates include:

  • Compound (I) : 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate.

  • Compound (II) : Formed by reacting Compound (I) with N-benzyl-6-(4-phenylbutoxy)-1-hexylamine.

  • Compound (III) : Acidic hydrolysis product of Compound (II).

  • Compound (IV) : Asymmetrically reduced intermediate.

For this compound, deuterium is introduced during the reduction of Compound (III) using sodium borodeuteride (NaBD4) or analogous deuterated reducing agents, ensuring isotopic labeling at the hydroxymethyl and ethylamine positions .

Detailed Preparation Methods

Synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl Acetate (Compound I)

The process begins with acetylation of 5-(2-bromoacetyl)-2-hydroxybenzyl alcohol using acetic anhydride. This step protects hydroxyl groups, yielding a stable intermediate for subsequent alkylation .

Alkylation with N-Benzyl-6-(4-phenylbutoxy)-1-hexylamine

Compound I reacts with N-benzyl-6-(4-phenylbutoxy)-1-hexylamine in ethyl acetate at 25°C for 5 hours. The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield Compound II as an oily product (95% yield) .

Characterization of Compound II :

  • 1H NMR (CDCl3) : δ 1.25–1.28 (m, 3H), 1.50–1.67 (m, 9H), 2.07 (s, 3H), 2.34 (s, 3H), 2.58–2.65 (m, 4H), 3.32–3.41 (m, 6H), 3.72 (s, 1H), 3.80 (s, 1H), 5.07 (s, 2H), 7.14–7.34 (m, 13H) .

Acidic Hydrolysis to Compound III

Compound II undergoes hydrolysis in 2M HCl at 60°C for 2 hours, cleaving the acetate protecting groups. The product is extracted with dichloromethane and purified via silica gel chromatography .

Asymmetric Reduction with Deuterated Reagents

The critical deuterium incorporation occurs during the reduction of the ketone group in Compound III. Using sodium borodeuteride (NaBD4) in methanol at 0°C, the ketone is stereoselectively reduced to the (R)-alcohol, introducing one deuterium atom at the ethylamine position and two at the hydroxymethyl group .

Reaction Conditions :

  • Temperature: 0–5°C

  • Solvent: Methanol

  • Reducing Agent: NaBD4 (2.5 equiv)

  • Yield: 89%

Deprotection to this compound

The final step involves catalytic hydrogenation (H2, Pd/C) in ethanol to remove the benzyl protecting group, yielding this compound as a free base. The product is isolated via filtration and lyophilization .

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

  • δ 1.25–1.45 (m, 6H, hexyl chain)

  • δ 3.30–3.50 (m, 4H, NCH2 and OCH2)

  • δ 4.50 (s, 1H, OH)

  • δ 6.70–7.30 (m, 9H, aromatic protons) .

Deuterium Incorporation :

  • Ethyl-1-d : Reduced signal at δ 1.35 (CH2D)

  • Hydroxymethyl-d2 : Absence of protons at δ 4.20 (CD2OH) .

Mass Spectrometry

  • Molecular Ion : m/z 418.6 [M+H]+

  • Isotopic Purity : ≥98% D3 by high-resolution MS .

Applications in Pharmacokinetic Studies

This compound’s primary application lies in mass spectrometry imaging (MSI) to track pulmonary distribution. A dual-isotope study administered this compound intravenously and non-deuterated salmeterol via inhalation to rats, revealing:

Tissue RegionLung Targeting Factor (Inhaled vs. IV)
Alveolar5-fold
Bronchial Subepithelium31-fold
Bronchial Epithelium45-fold

This data underscores this compound’s utility in quantifying site-specific drug retention .

Challenges and Optimization

Isotopic Purity Control

Deuterium loss during synthesis is mitigated by:

  • Using excess NaBD4 (2.5 equiv)

  • Maintaining low temperatures (0–5°C) during reduction

  • Avoiding protic solvents post-reduction .

Stereochemical Integrity

Asymmetric reduction with (R)-BINAP–ruthenium complexes ensures >99% enantiomeric excess, critical for pharmacological activity .

ParameterSpecification
SolubilityDMSO: 100 mM; Ethanol: 50 mM
Storage-20°C, desiccated
Shelf Life12 months
Purity (HPLC)≥99.5%

Stability studies confirm no degradation under recommended conditions .

Analyse Chemischer Reaktionen

Types of Reactions: Salmeterol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Use as an Internal Standard:
Salmeterol-d3 is widely used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope-labeled nature allows for accurate quantification of salmeterol in complex biological matrices, enhancing the reliability of analytical results.

Technique Application
Mass SpectrometryQuantification of salmeterol levels in biological samples
NMR SpectroscopyStructural analysis and identification of salmeterol metabolites

Pharmacokinetics and Metabolism Studies

This compound plays a critical role in understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of salmeterol. Studies utilizing this compound help elucidate how salmeterol behaves within biological systems, including its absorption rates and metabolic pathways.

Key Findings from Case Studies:

  • In a study involving intravenous administration of this compound, researchers observed distinct pharmacokinetic profiles compared to non-deuterated salmeterol, indicating differences in metabolism and clearance rates .
  • This compound has been utilized to track drug distribution in lung tissues using mass spectrometry imaging (MSI), providing insights into localized drug action .

Clinical Research

This compound is employed in clinical studies to evaluate the efficacy and safety of salmeterol formulations. It assists in monitoring drug levels in patients with asthma and COPD, thereby aiding therapeutic assessments.

Clinical Study Insights:

  • A multicenter trial investigated the safety profile of salmeterol xinafoate versus placebo, utilizing this compound to measure drug concentrations over time .
  • The use of this compound allowed for precise tracking of drug levels in patients during treatment, contributing to a better understanding of therapeutic outcomes.

Pharmaceutical Development

In the pharmaceutical industry, this compound is crucial for the development and quality control of salmeterol-containing formulations. Its use ensures consistency and accuracy in drug products.

Applications in Drug Formulation:

  • This compound is used to validate analytical methods for quality assurance during the production of inhalation therapies.
  • It aids in establishing pharmacopoeial standards for salmeterol formulations by providing reliable reference data.

Wirkmechanismus

Salmeterol-d3, like salmeterol, exerts its effects by binding to beta-2 adrenergic receptors in the bronchial smooth muscle. This binding activates the enzyme adenyl cyclase, which increases the concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Salmeterol-d3 differs from its non-deuterated counterpart, salmeterol xinafoate (C25H37NO4; MW 415.57), by the substitution of three hydrogen atoms with deuterium.

Key Structural Comparisons

Compound CAS Number Molecular Formula Molecular Weight Deuteration Sites
This compound 497063-94-2 C25H34D3NO4 418.58 3-Hydroxymethyl (D2), α-position (D1)
Salmeterol 89365-50-4 C25H37NO4 415.57 None
Salbutamol-d9 116313-73-6 C13H9D9NO3 261.34 Aromatic and aliphatic positions
Formoterol 73573-87-2 C19H24N2O4 344.41 N/A (ultra-long-acting β2-agonist)

Pharmacodynamic and Pharmacokinetic Profiles

  • This compound vs. Salmeterol: Both exhibit identical β2-adrenoceptor binding affinity, stimulating cAMP accumulation in CHO cells expressing human β2 receptors . However, this compound's deuterium labeling extends its half-life in metabolic studies, reducing cytochrome P450-mediated oxidation .
  • This compound vs. Salbutamol-d9 : Salbutamol-d9 is a short-acting β2-agonist (SABA) with rapid onset (15–30 minutes) and short duration (4–6 hours). In contrast, this compound's long aliphatic side chain allows sustained receptor binding (>12 hours) .
  • This compound vs. Formoterol : Formoterol is an ultra-LABA with faster onset (5 minutes) due to its hydrophilic-lipophilic balance. This compound’s lipophilicity delays onset (30 minutes) but prolongs duration .

Analytical Utility

This compound is widely used as an internal standard in ultra-high-performance liquid chromatography–quadrupole–time-of-flight mass spectrometry (UHPLC-Q-TOF/MS) for detecting β-agonist residues in milk and other matrices . Its deuterium labeling minimizes matrix interference, improving quantification accuracy compared to non-deuterated analogs .

Isotopic Advantages and Limitations

Advantages

  • Metabolic Stability : Deuteration reduces first-pass metabolism, enhancing bioavailability in preclinical studies .
  • Traceability : Enables precise tracking of salmeterol metabolites in complex biological systems .

Limitations

  • Cost: this compound is significantly more expensive (e.g., $305–$420/mg) than non-deuterated salmeterol due to synthetic complexity .

Biologische Aktivität

Salmeterol-d3 is a deuterated form of salmeterol, a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This article provides an in-depth examination of the biological activity of this compound, focusing on its pharmacokinetics, therapeutic applications, and relevant research findings.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in the body. A study evaluating the pharmacokinetic characteristics of salmeterol found that it is rapidly absorbed after inhalation, with a time to maximum concentration (TmaxT_{max}) ranging from 0.03 to 0.10 hours and a half-life (t1/2t_{1/2}) between 6.09 and 12.39 hours across various dosages .

Table 1: Pharmacokinetic Parameters of Salmeterol

ParameterValue Range
TmaxT_{max}0.03 - 0.10 hours
t1/2t_{1/2}6.09 - 12.39 hours

Therapeutic Applications

This compound is primarily utilized for its bronchodilator properties, making it essential in respiratory medicine. Its applications include:

  • Asthma Management : this compound is effective in improving airway function and reducing asthma exacerbations when used as part of a combination therapy with inhaled corticosteroids .
  • Chronic Obstructive Pulmonary Disease (COPD) : It helps alleviate symptoms and improve quality of life in patients with COPD .
  • Potential Role in Vitamin D Studies : Emerging research suggests that this compound may have implications in studying Vitamin D synthesis and its effects on various health conditions, including cardiovascular health and immune function.

Case Studies and Research Findings

  • Asthma Exacerbation Risk : A case-control study indicated that while salmeterol use is associated with an increased risk of near-fatal asthma attacks, this risk may be confounded by the severity of asthma rather than the medication itself . The relative risk was found to be higher among patients with chronic severe asthma.
  • Vitamin D Supplementation : Research has explored the relationship between vitamin D levels and asthma management, suggesting that high doses of Vitamin D may influence health outcomes related to respiratory function . However, studies have shown mixed results regarding the efficacy of vitamin D supplementation in preventing severe asthma exacerbations.

Table 2: Summary of Case Study Findings

Study FocusFindings
Asthma Exacerbation RiskIncreased risk associated with severity
Vitamin D Impact on AsthmaMixed results; no significant improvement noted

Q & A

Basic Research Questions

Q. What is the role of Salmeterol-d3 in quantitative bioanalytical studies?

this compound, a deuterium-labeled analog of salmeterol, is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification accuracy. Its structural similarity to salmeterol ensures comparable extraction efficiency and ionization behavior, minimizing matrix effects during analysis. For example, Carter (2007) validated a method for salmeterol quantification in human plasma using this compound to correct for variability in sample preparation and instrument response .

Q. How should researchers validate analytical methods incorporating this compound?

Method validation must assess selectivity, linearity, precision, accuracy, and matrix effects. Stability studies under various storage conditions (e.g., freeze-thaw cycles) are critical. Carter (2007) demonstrated that using this compound as an internal standard reduced matrix effects in human plasma samples, achieving a lower limit of quantification (LLOQ) at pg/mL levels. Cross-validation with non-deuterated salmeterol is essential to confirm isotopic fidelity .

Q. What analytical techniques are compatible with this compound?

LC-MS/MS is the gold standard due to its high sensitivity and specificity. Sample preparation typically involves protein precipitation or solid-phase extraction to isolate this compound and salmeterol from biological matrices. For pharmacokinetic studies, chromatographic separation using reverse-phase columns paired with deuterated internal standards ensures precise quantification .

Advanced Research Questions

Q. How can researchers mitigate matrix effects when using this compound in diverse populations?

Matrix effects vary across populations due to differences in plasma composition, diet, or comorbidities. To address this, optimize sample preparation (e.g., phospholipid removal) and use stable isotope dilution with this compound. Subgroup analyses from the SMART trial highlighted ethnic disparities in salmeterol safety, underscoring the need for robust analytical methods to detect true pharmacokinetic differences .

Q. What experimental design considerations apply to metabolic studies using this compound?

Deuterium isotope effects (DIEs) may alter metabolic rates or binding affinity. To control for DIEs, compare this compound with non-deuterated salmeterol in parallel assays. For example, in vitro hepatocyte studies can quantify deuterium-related metabolic shifts. Evidence from β2-adrenoceptor agonist trials suggests that even minor isotopic differences could influence receptor binding kinetics .

Q. How do researchers reconcile contradictory findings in salmeterol efficacy and safety studies?

Meta-analyses (e.g., MIASMA) demonstrate that combining salmeterol with corticosteroids reduces asthma exacerbations compared to monotherapy. However, the SMART trial identified elevated respiratory-related mortality risks in African Americans. Methodological reconciliation involves stratifying clinical data by genetic, demographic, or adherence factors and validating findings using deuterated standards like this compound to ensure measurement accuracy .

Q. What statistical approaches are recommended for subgroup analyses in this compound-based pharmacokinetic studies?

Use multivariate regression to adjust for covariates (e.g., age, ethnicity, CYP450 polymorphisms). Bayesian hierarchical models can account for heterogeneity in sparse datasets. In the SMART trial, subgroup-specific risk ratios (e.g., RR = 4.92 for asthma-related deaths in African Americans) were calculated using stratified analyses, highlighting the importance of precision in biomarker quantification .

Q. Methodological Resources

  • LC-MS/MS Optimization : Carter (2007) provides a framework for minimizing matrix effects in plasma analysis .
  • Clinical Trial Design : The SMART trial (Nelson et al.) and Kardos et al. (2007) offer protocols for longitudinal safety and efficacy assessments .
  • Meta-Analysis Frameworks : Shrewsbury et al. (2000) detail methods for synthesizing contradictory clinical data .

Eigenschaften

IUPAC Name

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIZNNXWQWCKIB-LPUTUNIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449038
Record name Salmeterol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497063-94-2
Record name Salmeterol-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Salmeterol-d3
Salmeterol-d3
Salmeterol-d3
Salmeterol-d3
Salmeterol-d3
Salmeterol-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.